molecular formula C24H22ClN5O2 B2781150 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921575-78-2

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2781150
CAS RN: 921575-78-2
M. Wt: 447.92
InChI Key: BKUCLPKBOYHEQB-UHFFFAOYSA-N
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Description

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications

7−(4−(2−chlorophenyl)piperazine−1−carbonyl)−5−methyl−2−phenyl−2H−pyrazolo[4,3−c]pyridin−3(5H)−one7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one7−(4−(2−chlorophenyl)piperazine−1−carbonyl)−5−methyl−2−phenyl−2H−pyrazolo[4,3−c]pyridin−3(5H)−one

, also known as

7−[4−(2−chlorophenyl)piperazine−1−carbonyl]−5−methyl−2−phenyl−2H,3H,5H−pyrazolo[4,3−c]pyridin−3−one7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one7−[4−(2−chlorophenyl)piperazine−1−carbonyl]−5−methyl−2−phenyl−2H,3H,5H−pyrazolo[4,3−c]pyridin−3−one

, has a complex structure that suggests a variety of potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications:

Neuropharmacological Research

The core structure of the compound, which includes a piperazine ring, is similar to that found in many neuroactive drugs. This suggests potential applications in the study of neurological disorders and the development of new psychotropic medications. The chlorophenyl moiety could interact with various neurotransmitter systems, such as serotonin or dopamine .

Antimigraine Agent Development

Compounds related to piperazine have been used in the development of antimigraine medications due to their vasoconstrictive properties. The specific structure of this compound may offer a novel approach to targeting migraine pathophysiology .

Obesity Treatment Research

Piperazine derivatives have been investigated for their anorectic effects, which can be leveraged in the development of obesity treatments. The compound’s ability to potentially act as a selective 5-HT2C receptor agonist could be beneficial in controlling appetite .

Pharmacokinetics and Metabolism Studies

The compound’s structure suggests it could be metabolized by the liver, involving enzymes like CYP2D6. Studying its pharmacokinetics could provide insights into the metabolism of similar compounds and help predict drug-drug interactions .

properties

IUPAC Name

7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-27-15-18(22-19(16-27)24(32)30(26-22)17-7-3-2-4-8-17)23(31)29-13-11-28(12-14-29)21-10-6-5-9-20(21)25/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCLPKBOYHEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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